3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid
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Description
“3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid” is a compound with the CAS Number: 931744-67-1 . It has a molecular weight of 313.36 . The compound is solid in its physical form .
Molecular Structure Analysis
The compound has a molecular formula of C12H11NO5S2 . It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Attached to this ring is a methoxyphenyl group, a methyl group, and a sulfamoyl group .Chemical Reactions Analysis
Thiophene derivatives are known to be involved in a variety of chemical reactions. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 313.36 . The InChI Code of the compound is 1S/C12H11NO5S2/c1-18-9-4-2-8(3-5-9)13-20(16,17)10-6-7-19-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) .Safety and Hazards
Mechanism of Action
Mode of Action
sulfamoyl group, which is often involved in binding to enzymes or receptors in biological systems. The methoxyphenyl group may also contribute to its interaction with targets, possibly through hydrophobic interactions or hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been involved in theSuzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with similar biochemical pathways, affecting the formation of carbon-carbon bonds in biological systems.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s sulfamoyl group might be sensitive to changes in pH, which could affect its binding to targets. Similarly, temperature could influence the compound’s stability and its interactions with other molecules .
properties
IUPAC Name |
3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c1-14(9-3-5-10(19-2)6-4-9)21(17,18)11-7-8-20-12(11)13(15)16/h3-8H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBUGPPBFMDKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid |
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